

Application Notes & Protocols: Intranasal Niosomes for Improved Nefopam Bioavailability

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nefopam hydrochloride is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain.[1][2] Its primary limitation is poor oral bioavailability, largely due to extensive first-pass metabolism in the liver.[3][4] To overcome this challenge, intranasal delivery has emerged as a promising alternative administration route.[5][6] This pathway bypasses the gastrointestinal tract and hepatic metabolism, potentially leading to improved systemic drug levels and faster onset of action.[4][6]

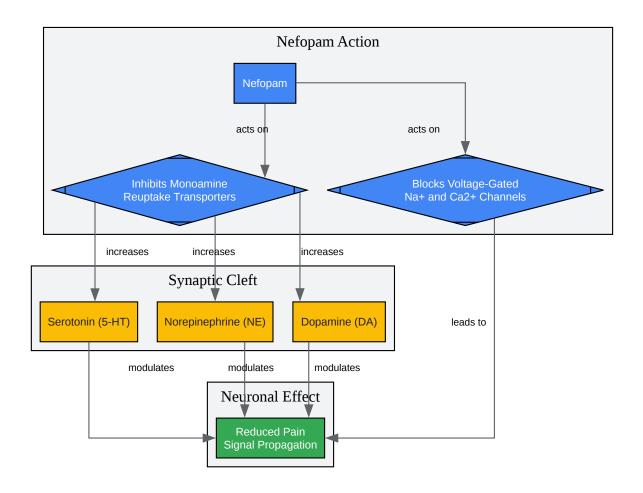
This document details the application of niosomal technology to enhance the intranasal delivery of **nefopam**. Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic drugs.[4] They are recognized for their high chemical stability, low toxicity, and ability to enhance drug permeation across biological membranes, making them an ideal carrier for improving **nefopam**'s bioavailability.[4]

Section 1: Nefopam's Mechanism of Action

Nefopam's analgesic effect is distinct from that of opioids and NSAIDs.[7] Its primary mechanism involves the inhibition of the reuptake of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the central nervous system.[7] This modulation of monoamine pathways enhances their effects on pain transmission. Additionally, **nefopam** has



been shown to block voltage-gated sodium and calcium channels, which reduces neuronal excitability and dampens the propagation of pain signals.[7][8]



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Caption: Nefopam's multimodal analgesic signaling pathway.

Section 2: Formulation and Characterization Protocol 2.1: Preparation of Nefopam-Loaded Niosomes (Thin-Film Hydration)

This protocol describes the thin-film hydration method for preparing **nefopam**-loaded niosomes.[4]

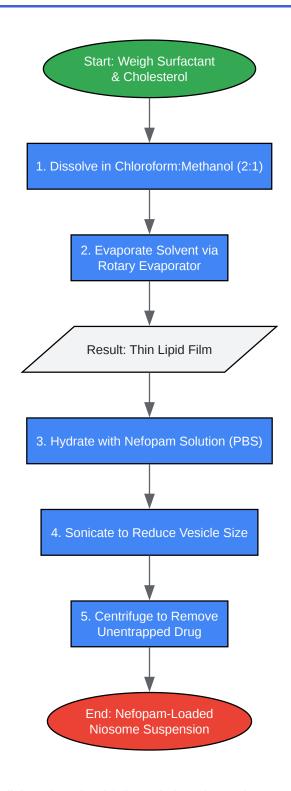
Methodological & Application





- Dissolution: Accurately weigh and dissolve non-ionic surfactants (e.g., Span 20, Span 40, Span 80, or Span 85) and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.[4] Molar ratios of cholesterol to surfactant can be varied (e.g., 1:1, 1:2, 1:3, 1:4).[3][5]
- Film Formation: Evaporate the organic solvents using a rotary evaporator to form a thin, dry film on the inner wall of the flask.[4]
- Hydration: Hydrate the thin film with a phosphate-buffered saline (PBS, pH 7.4) solution containing 10 mg of **nefopam** hydrochloride. Perform hydration at a temperature above the gel-liquid transition temperature of the surfactant (e.g., 55°C).[4]
- Size Reduction: Sonicate the resulting niosomal suspension for up to 1 hour at room temperature to reduce the vesicle size.[4]
- Purification: Separate the unentrapped drug from the niosome suspension by centrifugation at high speed (e.g., 24,000 rpm for 1 hour).[9]





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Caption: Workflow for Niosome Preparation via Thin-Film Hydration.

Data Presentation: Physicochemical Properties



The choice of surfactant and the cholesterol-to-surfactant molar ratio significantly impacts the niosomes' characteristics.[3][4][5]

Formulation Base	Cholesterol:Su rfactant Ratio	Entrapment Efficiency (EE%)	Particle Size (nm)	Zeta Potential (mV)
Span 20	1:1 - 1:4	Up to ~75%	100 - 450	-20 to -28
Span 40	1:1 - 1:4	25% - 80.4%	67 - 504	-16.8 to -29.7
Span 80	1:1 - 1:4	Up to ~60%	150 - 500	-18 to -25
Span 85	1:1 - 1:4	Up to ~70%	120 - 480	-22 to -29

Table 1: Summary of physicochemical properties of various **nefopam**-loaded niosome formulations. Data compiled from studies show that Span 40 formulations generally yield the highest entrapment efficiency.[4]

Section 3: In-Vitro and Ex-Vivo Evaluation Protocol 3.1: In-Vitro Drug Release Study

This protocol assesses the release of **nefopam** from niosomal formulations.

- Apparatus Setup: Use vertical Franz diffusion cells with an effective diffusion area of 5 cm².
- Receptor Medium: Fill the receptor compartment with a simulated nasal electrolyte solution (SNES, pH 5.5).[3] Maintain the temperature at 37°C ± 0.5°C and stir continuously.[3]
- Sample Loading: Place a known amount of the niosomal suspension (containing a fixed weight of nefopam, e.g., 3 mg) into the donor compartment.[3][4]
- Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis and replace the volume with fresh, pre-warmed SNES.
- Analysis: Quantify the concentration of nefopam in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).



Data Presentation: In-Vitro Release

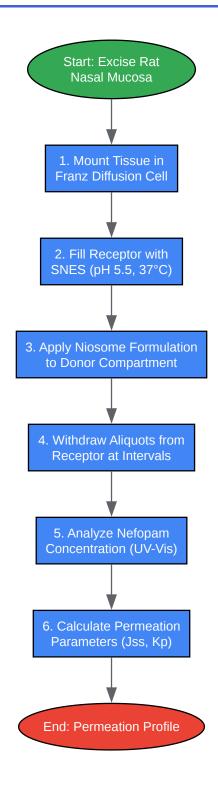
Studies show that niosomal formulations provide a sustained release of **nefopam** compared to a free drug solution. The percentage of drug released after 24 hours ranged from approximately 80% to over 98%, depending on the formulation.[4] Formulations based on Span 85 showed the highest release, while Span 40 provided the most prolonged release.[4]

Protocol 3.2: Ex-Vivo Permeation Study

This protocol evaluates the permeation of **nefopam** across the nasal mucosa.

- Tissue Preparation: Excise the nasal mucosa from a suitable animal model (e.g., rat) and carefully mount it between the donor and receptor compartments of a Franz diffusion cell.
- Apparatus Setup: Follow steps 1 and 2 from Protocol 3.1.
- Sample Application: Apply the **nefopam** niosome formulation or a control free drug solution to the mucosal surface in the donor compartment.
- Sampling and Analysis: Follow steps 4 and 5 from Protocol 3.1 to determine the amount of drug that has permeated through the tissue over time.
- Parameter Calculation: Calculate key permeation parameters, including steady-state flux (Jss), permeability coefficient (Kp), and cumulative drug permeated over 24 hours (Q₂₄).[4]





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Caption: Workflow for Ex-Vivo Nasal Permeation Study.

Data Presentation: Ex-Vivo Permeation Parameters



Nefopam-loaded niosomes demonstrated significantly enhanced permeation across nasal mucosa compared to a free drug solution.[4]

Formulation	Jss (μg/cm²/hr)	Kp (cm/hr)	Q24 (µg/cm²)	Lag Time (min)
Free Nefopam Solution	15.59 ± 2.44	0.199 ± 0.09	283.05 ± 10	48.0 ± 1.23
Nefopam Niosomes (Optimized)	Significantly Higher	Significantly Higher	~2.5-fold Increase	Significantly Shorter

Table 2: Comparison of ex-vivo permeation parameters. Niosomal formulations significantly outperform the free drug solution, indicating enhanced mucosal penetration.[4]

Section 4: In-Vivo Pharmacokinetic Studies Protocol 4.1: In-Vivo Study in Animal Models (Rats)

This protocol compares the bioavailability of intranasally administered **nefopam** niosomes with an oral solution.

- Animal Groups: Divide rats into two groups: a test group receiving the optimized **nefopam** niosomal formulation (often in an in-situ gel base) via intranasal administration, and a control group receiving an oral solution of **nefopam**.
- Administration: Administer the respective formulations to each group.
- Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
- Plasma Separation: Separate the plasma from the blood samples via centrifugation.
- Analysis: Analyze the plasma samples to determine the concentration of nefopam using a validated analytical method (e.g., HPLC).
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the



concentration-time curve).[3]

Data Presentation: Pharmacokinetic Parameters

The in-vivo study revealed a dramatic improvement in the bioavailability of **nefopam** when delivered via intranasal niosomes compared to the standard oral route.[3][4][5]

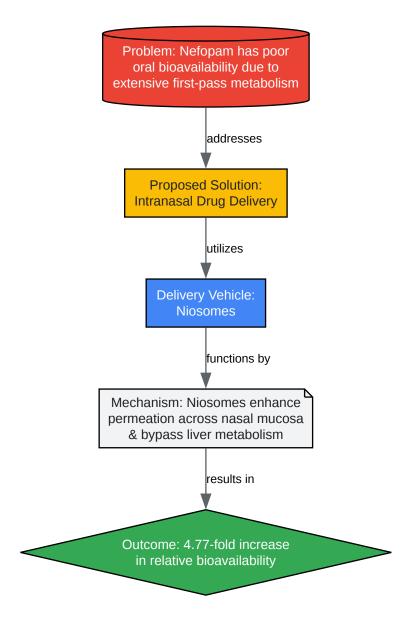
Parameter	Intranasal Niosomal Gel	Oral Solution	Improvement Factor
AUC ₀₋₂₄ (ng·hr/mL)	3500 - 4000	700 - 800	~4.77-fold
Cmax (ng/mL)	~450	~100	~4.5-fold
Tmax (hr)	~1.0	~2.0	Faster Absorption
Relative Bioavailability (%)	~477%	100% (Reference)	4.77-fold

Table 3: Comparison of in-vivo pharmacokinetic parameters in rats. The intranasal niosome formulation shows a 4.77-fold increase in relative bioavailability compared to the oral solution. [3][4][5]

Summary and Conclusion

The data conclusively demonstrates that formulating **nefopam** into niosomes for intranasal delivery is a highly effective strategy to overcome its poor oral bioavailability.[3][4] The niosomal carrier system significantly enhances drug permeation across the nasal mucosa, leading to faster absorption, higher plasma concentrations, and a nearly five-fold increase in overall bioavailability compared to an equivalent oral dose.[3][4][5] These findings underscore the potential of intranasal niosomes as a viable and superior alternative for the systemic delivery of **nefopam**, offering a promising avenue for developing more effective analgesic therapies.





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Caption: Logical flow from problem to improved bioavailability.

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